Pralidoxime

Descripción general

Descripción

El yoduro de pralidoxima es un compuesto que pertenece a la familia de las oximas, que se utiliza principalmente como antídoto para el envenenamiento por organofosforados. Los organofosforados son una clase de productos químicos que se encuentran comúnmente en pesticidas y agentes nerviosos. El yoduro de pralidoxima funciona reactivando la acetilcolinesterasa, una enzima que es inhibida por los organofosforados, lo que alivia los efectos tóxicos de estos compuestos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El yoduro de pralidoxima se sintetiza a través de un proceso de varios pasos. El paso inicial implica tratar el piridina-2-carboxaldehído con hidroxilamina para formar piridina-2-aldoxima. Este intermedio se alquila luego con yoduro de metilo para producir pralidoxima como la sal de yoduro .

Métodos de producción industrial: La producción industrial de yoduro de pralidoxima sigue la misma ruta sintética pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El proceso implica un control cuidadoso de la temperatura, el pH y el tiempo de reacción para lograr el producto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones: El yoduro de pralidoxima principalmente experimenta reacciones de sustitución nucleofílica. También puede participar en reacciones de oxidación y reducción en condiciones específicas .

Reactivos y condiciones comunes:

Sustitución nucleofílica: El yoduro de metilo se usa comúnmente como un agente alquilante en la síntesis de yoduro de pralidoxima.

Oxidación y reducción: Se pueden usar varios agentes oxidantes y reductores, dependiendo de la transformación deseada.

Principales productos formados: El principal producto formado a partir de la síntesis de yoduro de pralidoxima es la sal de yoduro de pralidoxima. Otros subproductos menores pueden incluir materiales de partida sin reaccionar y subproductos de reacciones incompletas .

Aplicaciones Científicas De Investigación

Clinical Applications

1. Treatment of Organophosphate Poisoning

Pralidoxime is primarily used in emergency medicine for treating acute organophosphate poisoning. Its effectiveness has been documented in various clinical trials:

- Randomized Controlled Trials : A study involving 235 patients with organophosphate insecticide poisoning found that this compound administration resulted in moderate reactivation of red cell AChE but did not significantly reduce mortality rates compared to placebo .

| Study | Treatment Group | Mortality Rate | AChE Reactivation |

|---|---|---|---|

| RCT 1 | This compound | 24.8% | Moderate |

| RCT 2 | Placebo | 15.8% | N/A |

- Continuous Infusion : A case report highlighted the successful management of prolonged symptoms in a patient with severe organophosphate poisoning through continuous intravenous infusion of this compound, demonstrating its potential for managing complex cases .

2. Research on Efficacy Against Other Toxins

Recent studies have investigated this compound's efficacy against various organophosphates and its potential role in treating other types of poisoning:

- Respiratory Toxicity : Research on diethylparaoxon-induced respiratory toxicity in animal models indicated that this compound could rapidly correct respiratory function, although this effect was transient .

- Cholinesterase Reactivation : Studies have shown that this compound can reactivate plasma butyrylcholinesterase (BuChE), although the correlation between BuChE and AChE activity post-treatment is not strong .

Case Studies

Case Study 1: Severe Organophosphate Poisoning

A 27-year-old male presented with severe agitation and respiratory failure after ingesting chlorpyrifos. Initial treatment with atropine and this compound was ineffective until a continuous infusion of this compound was initiated, leading to significant symptom improvement over 72 hours .

Case Study 2: Comparative Efficacy

In another study comparing various doses of this compound, researchers noted that while some patients showed improvement in AChE activity, the overall clinical outcomes were inconsistent, highlighting the need for standardized treatment protocols .

Limitations and Future Directions

While this compound has established applications in treating organophosphate poisoning, its efficacy remains debated due to variable clinical outcomes. Factors such as timing of administration, type of organophosphate involved, and patient characteristics significantly influence treatment success. Ongoing research aims to identify more effective oximes or combinations that can enhance therapeutic outcomes against a broader range of organophosphates .

Mecanismo De Acción

El yoduro de pralidoxima ejerce sus efectos reactivando la acetilcolinesterasa, una enzima que es inhibida por los organofosforados. Los organofosforados se unen al sitio esterático de la acetilcolinesterasa, lo que lleva a la acumulación de acetilcolina y la posterior sobreestimulación de los receptores colinérgicos. El yoduro de pralidoxima se une al sitio aniónico de la enzima y desplaza el grupo fosfato del residuo de serina, regenerando así la enzima activa .

Compuestos similares:

Obidoxima: Otra oxima utilizada como antídoto para el envenenamiento por organofosforados.

HI-6: Una oxima más avanzada con un espectro más amplio de actividad contra diversos agentes nerviosos.

Singularidad del yoduro de pralidoxima: El yoduro de pralidoxima es único debido a su afinidad de unión específica y cinética de reactivación para la acetilcolinesterasa. Es particularmente eficaz para revertir los efectos del envenenamiento por organofosforados cuando se administra con prontitud. Su pobre penetración de la barrera hematoencefálica limita su efectividad en el tratamiento de los síntomas del sistema nervioso central, pero sigue siendo un componente crítico de la terapia antídota .

Comparación Con Compuestos Similares

Obidoxime: Another oxime used as an antidote for organophosphate poisoning.

HI-6: A more advanced oxime with a broader spectrum of activity against various nerve agents.

Uniqueness of Pralidoxime Iodide: this compound iodide is unique due to its specific binding affinity and reactivation kinetics for acetylcholinesterase. It is particularly effective in reversing the effects of organophosphate poisoning when administered promptly. Its poor blood-brain barrier penetration limits its effectiveness in treating central nervous system symptoms, but it remains a critical component of antidote therapy .

Propiedades

Key on ui mechanism of action |

Pralidoxime is an antidote to organophosphate pesticides and chemicals. Organophosphates bind to the esteratic site of acetylcholinesterase, which results initially in reversible inactivation of the enzyme. Acetylcholinesterase inhibition causes acetylcholine to accumulate in synapses, producing continuous stimulation of cholinergic fibers throughout the nervous systems. If given within 24 hours after organophosphate exposure, pralidoxime reactivates the acetylcholinesterase by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase. |

|---|---|

Número CAS |

6735-59-7 |

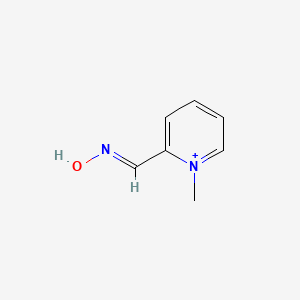

Fórmula molecular |

C7H9N2O+ |

Peso molecular |

137.16 g/mol |

Nombre IUPAC |

(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H8N2O/c1-9-5-3-2-4-7(9)6-8-10/h2-6H,1H3/p+1 |

Clave InChI |

JBKPUQTUERUYQE-UHFFFAOYSA-O |

SMILES |

C[N+]1=CC=CC=C1C=NO |

SMILES isomérico |

C[N+]1=CC=CC=C1/C=N\O |

SMILES canónico |

C[N+]1=CC=CC=C1C=NO |

melting_point |

215-225 °C 215 - 225 °C |

Key on ui other cas no. |

6735-59-7 |

Descripción física |

Solid |

Números CAS relacionados |

6735-59-7 (Parent) |

Vida útil |

No evidence of significant degradation products appears up to 48 hr after pralidoxime autoinjector discharge. Concentration without degradation of the solution was noted over time when the autoinjector needle caused coring of the vial closure ... Mark-1 autoinjectors are not suitable for administering pralidoxime to small children. However, the autoinjectors are a readily available source of concentrated pralidoxime for administering weight-adjusted doses in small children. The pralidoxime solution obtained in this manner remains chemically intact for at least 48 hr. OBJECTIVES: Oximes such as pralidoxime (2-PAM) are essential antidotes for life-threatening organophosphate poisoning. Unfortunately, oximes are expensive, have limited use, and have short shelf lives. As such, maintaining large stockpiles in preparation for terrorist activity is not always possible. We have demonstrated that atropine is stable well beyond its labeled shelf life and that recently expired 2-PAM was clinically efficacious in a series of poisoned patients. Because 2-PAM is often dosed empirically, clinical improvement does not guarantee pharmacological stability. We therefore chose to analyze the chemical stability of expired 2-PAM. METHODS: Samples of lyophylized 2-PAM were maintained according to the manufacturer's recommendations for 20 years beyond the published shelf life. We studied 2-PAM contained in a MARK I autoinjector that was stored properly for 3 years beyond its expiration date. An Agilent LC/MSD 1100 with diode-array detector and an Agilent Sorbax SB-C-18, 4.6 x 150-mm, 5-um column were used with the following solvent systems: water with 0.01% trifluoroacetic acid and methanol with 0.01% trifluoroacetic acid. Fresh reagent grade 2-PAM was used as a standard. Results were repeated for consistency. RESULTS: Lyophylized 2-PAM was a white powder that was clear and colorless in solution. Liquid chromatography was identical to the standard and resulted in 2 isolated peaks with identical mass spectra, suggesting that they are stereoisomers. The autoinjector discharged a clear, yellowish solution. In addition to the 2 peaks identified for lyophylized 2-PAM, a small third peak was identified with a mass spectra corresponding to the reported N -methyl pyridinium carboxaldehyde degradation product. CONCLUSIONS: When properly stored, lyophylized 2-PAM appears to be chemically stable well beyond its expiration date. Although the relative amount of degradation product found in solubilized (autoinjector) 2-PAM was small, it is unclear whether this may be toxic and therefore is of concern. Further studies performed with lots of drug stored under varied conditions would be required to fully determine the stability of expired 2-PAM. Stable under recommended storage conditions. /Pralidoxime Chloride/ |

Solubilidad |

1.49e-01 g/L |

Sinónimos |

1-methylpyridinium-2-aldoxime ion 2-formyl-1-methylpyridinium chloride oxime 2-hydroxyiminomethyl-1-methylpyridinium 2-hydroxyiminomethylpyridinium methylmethanesulfonate 2-PAM 2-Pam bromide 2-PAM chloride Contrathion N-methylpyridinium 2-aldoxime methylsulfate pralidoxime pralidoxime bromide pralidoxime chloride pralidoxime fumarate (1:1) pralidoxime iodide pralidoxime lactate (1:1) pralidoxime mesylate pralidoxime methyl sulfate pralidoxime nitrate (1:1) pralidoxime sulfate (1:1) pralidoxime trichloroacetate pralidoxime, 14C-labeled Protopam Protopam Chloride pyridine-2-aldoxime methachloride pyridine-2-aldoxime methiodide pyridine-2-aldoxime methochloride |

Presión de vapor |

6.74X10-4 mm Hg at 25 °C (est) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.